molecular formula C23H17NO5 B4652799 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B4652799
M. Wt: 387.4 g/mol
InChI Key: MVDSQBLIAJPKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to exert its biological activities through various molecular pathways. For example, this compound inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in antioxidant defense. In addition, 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are implicated in inflammation and cancer.
Biochemical and Physiological Effects
8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of inflammation: This compound reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant activity: 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide scavenges free radicals and protects cells from oxidative damage.
3. Induction of apoptosis: This compound induces apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide in lab experiments include its potent biological activities and its relatively easy synthesis method. However, there are also some limitations to using this compound. For example, its solubility in water is relatively low, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide. Some of these directions include:
1. Investigation of its potential therapeutic applications: 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has shown promising results in preclinical studies as an anti-inflammatory and anticancer agent. Further studies are needed to determine its potential therapeutic applications in humans.
2. Elucidation of its mechanism of action: The mechanism of action of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood. Further studies are needed to elucidate its molecular targets and pathways.
3. Improvement of its solubility: The low solubility of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide can limit its use in certain experiments. Further studies are needed to improve its solubility and bioavailability.
4. Development of analogs: The synthesis of analogs of 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide with improved biological activities and pharmacokinetic properties could lead to the development of novel therapeutic agents.

Scientific Research Applications

8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its biological activities and potential therapeutic applications. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. This compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Antioxidant activity: 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been found to possess significant antioxidant activity. This compound scavenges free radicals and protects cells from oxidative damage.
3. Anticancer activity: 8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines. This compound induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

8-methoxy-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-27-20-13-7-8-15-14-17(23(26)29-21(15)20)22(25)24-18-11-5-6-12-19(18)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDSQBLIAJPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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